Bis-(N,N'-PEG4-NHS ester)-Cy5
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Overview
Description
Bis-(N,N’-PEG4-NHS ester)-Cy5 is a bifunctional dye compound commonly used in bioconjugation and labeling applications. It consists of a cyanine dye (Cy5) linked to two polyethylene glycol (PEG) chains, each terminating in an N-hydroxysuccinimide (NHS) ester group. This structure allows for efficient and specific labeling of biomolecules, such as proteins and nucleic acids, through amine-reactive NHS esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(N,N’-PEG4-NHS ester)-Cy5 typically involves the following steps:
Synthesis of PEG4-NHS Ester: Polyethylene glycol (PEG) chains are functionalized with NHS ester groups through esterification reactions.
Conjugation with Cy5: The PEG4-NHS ester is then conjugated to the Cy5 dye through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Bis-(N,N’-PEG4-NHS ester)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG4-NHS Ester: Large-scale esterification reactions to produce PEG4-NHS ester.
Conjugation and Purification: Conjugation of PEG4-NHS ester with Cy5 dye, followed by purification steps such as chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis-(N,N’-PEG4-NHS ester)-Cy5 primarily undergoes substitution reactions, where the NHS ester groups react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), coupling agents (e.g., DCC).
Conditions: Mild aqueous conditions, typically at pH 7-9, to maintain the stability of the NHS ester groups.
Major Products
The major product of the reaction is a bioconjugate, where the Cy5 dye is covalently attached to the target biomolecule through the PEG linker.
Scientific Research Applications
Bis-(N,N’-PEG4-NHS ester)-Cy5 is widely used in various scientific research fields:
Chemistry: Used for labeling and tracking chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking and targeting specific cells or molecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of Bis-(N,N’-PEG4-NHS ester)-Cy5 involves the formation of covalent bonds between the NHS ester groups and primary amines on target biomolecules. This covalent attachment allows for the stable and specific labeling of the target, enabling its detection and analysis through the fluorescent properties of the Cy5 dye.
Comparison with Similar Compounds
Similar Compounds
Bis-(N,N’-PEG4-NHS ester)-Cy3: Similar structure but with a Cy3 dye instead of Cy5.
Bis-(N,N’-PEG4-NHS ester)-FITC: Uses fluorescein isothiocyanate (FITC) as the dye.
Bis-(N,N’-PEG4-NHS ester)-Rhodamine: Contains rhodamine dye.
Uniqueness
Bis-(N,N’-PEG4-NHS ester)-Cy5 is unique due to its specific fluorescent properties, including its excitation and emission wavelengths, which make it suitable for applications requiring red fluorescence. The PEG linker also provides enhanced solubility and reduced non-specific binding compared to other dyes.
Properties
Molecular Formula |
C55H73ClN4O16 |
---|---|
Molecular Weight |
1081.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WEBFOGFOTIHXBB-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-] |
Origin of Product |
United States |
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